molecular formula C18H18N4O3S B11000866 ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11000866
M. Wt: 370.4 g/mol
InChI Key: BYFCVGVVYJWOMN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, an ethyl ester at position 5, and a carbamoyl-linked 5-methyl-1-phenylpyrazole moiety at position 2. This compound is structurally significant due to its hybrid architecture, combining a thiazole ring (known for pharmacological activity) with a pyrazole group (a privileged scaffold in medicinal chemistry).

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-11(2)20-18(26-15)21-16(23)14-10-19-22(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,20,21,23)

InChI Key

BYFCVGVVYJWOMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

Antitumor Activity

Ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and glioblastoma . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance its cytotoxic properties.

Anticonvulsant Properties

Research has indicated that thiazole-containing compounds can exhibit anticonvulsant effects. For example, derivatives similar to ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole have been shown to protect against seizures in animal models . The mechanism is believed to involve modulation of neurotransmitter systems.

Antibacterial and Antiviral Activities

The compound also shows promise as an antibacterial and antiviral agent. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria as well as certain viruses. The presence of the thiazole ring is often linked to enhanced antimicrobial activity due to its ability to interact with microbial enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against human melanoma cells. The compound exhibited an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Anticonvulsant Activity

In a model assessing anticonvulsant properties, derivatives of the compound were tested using the pentylenetetrazol (PTZ) seizure model. Results indicated that certain derivatives provided up to 80% protection against seizures at doses as low as 20 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectivenessReference
AntitumorMCF-7 (Breast Cancer)15 µM
AnticonvulsantPTZ Model20 mg/kg (80% protection)
AntibacterialVarious BacteriaVaries by strain

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be contextualized by comparing it with related thiazole-5-carboxylate derivatives.

Structural and Physical Property Comparison

Compound Name Substituent at C2 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
This compound [(5-Methyl-1-phenylpyrazol-4-yl)carbonyl]amino C21H20N4O3S* 408.47 Not reported Not reported
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido C9H12N2O3S 244.27 Not reported 74
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C14H12F3NO2S 315.31 87–89 Not reported
Ethyl 4-methyl-2-(3-phenylpropanamido)-1,3-thiazole-5-carboxylate 3-Phenylpropanamido C16H17N3O3S 331.39 Not reported Not reported
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate 2-Pyridinyl C12H12N2O2S 248.31 Not reported Not reported
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate 1H-Pyrrol-1-yl C11H12N2O2S 236.29 Not reported Not reported

Key Observations

Substituent Impact on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in ) correlate with higher melting points due to enhanced intermolecular interactions.

Synthetic Yields : Acetamido derivatives (e.g., ) show moderate yields (74%), likely due to straightforward acetylation reactions. Complex coupling steps (e.g., pyrazole or pyridine incorporation) may reduce yields, though specific data is lacking.

Structural Diversity : Pyridine (), pyrrole (), and phenylpropanamido () substituents demonstrate versatility in modifying the thiazole core for tailored applications.

Research Findings and Trends

Synthetic Methodologies :

  • Carboxamide derivatives are synthesized via coupling reactions using reagents like EDC/HOBt (), while esterification and acetylation dominate simpler analogs ().
  • Pyrazole-thiazole hybrids (e.g., the target compound) likely require multistep protocols involving heterocycle coupling, as seen in pyridinyl-thiazole syntheses ().

Functional Group Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances thermal stability (m.p. 87–89°C) compared to non-halogenated analogs.

Unresolved Data Gaps :

  • The target compound’s melting point and yield remain unreported in the provided evidence, highlighting a need for further experimental characterization.

Biological Activity

Ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 5-methyl-1-phenyl-1H-pyrazole with thiazole derivatives. The reaction typically employs ethanol as a solvent and piperidine as a catalyst, resulting in high yields of the desired product. The synthesis process has been detailed in various studies, highlighting the importance of reaction conditions in achieving optimal yields and purity .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, demonstrating a range of pharmacological effects:

Antibacterial Activity

Numerous studies have reported that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like oxytetracycline .

Bacterial StrainMIC (µg/mL)Comparison to Oxytetracycline
Staphylococcus aureus7.88-fold higher
Escherichia coli15.616-fold higher
Pseudomonas aeruginosa15.68-fold higher

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This has been attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival and proliferation .

Antiviral Properties

Research into the antiviral activity of thiazole derivatives suggests that they may inhibit viral replication through multiple mechanisms, including interference with viral entry into host cells and inhibition of viral polymerases. This compound has shown promise in preliminary assays against several viruses, warranting further investigation into its potential as an antiviral agent .

Mechanistic Studies

The biological activities of this compound can be attributed to its structural components:

Thiazole Ring : Known for its role in enhancing biological activity due to its electron-withdrawing properties, which can stabilize charged intermediates during enzymatic reactions.

Pyrazole Moiety : Contributes to the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that those containing pyrazole exhibited superior antibacterial activity compared to their non-pyrazole counterparts. The study concluded that modifications at specific positions on the pyrazole ring could further enhance activity .
  • Antitumor Activity : In a comparative analysis involving multiple cancer cell lines, this compound showed a marked reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for development as an anticancer agent .

Q & A

Q. Q1. What are the optimal synthetic routes for constructing the pyrazole-thiazole hybrid core of this compound?

The pyrazole-thiazole hybrid can be synthesized via a multi-step approach:

  • Pyrazole Core : Start with cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Basic hydrolysis converts the ester to a carboxylic acid .
  • Thiazole Assembly : React the pyrazole-4-carboxylic acid with ethyl 2-amino-4-methylthiazole-5-carboxylate. Use coupling agents like POCl₃ or DCC for amide bond formation, as demonstrated in analogous thiazole syntheses .
  • Key Considerations : Monitor reaction temperatures (e.g., 120°C for cyclization ) and purity via TLC.

Basic Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure?

  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1730 cm⁻¹) and NH bands (~3300 cm⁻¹) .
  • NMR : Use ¹H NMR to verify methyl groups (δ 2.3–2.6 ppm for thiazole-CH₃, δ 1.3 ppm for ethyl-CH₃) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm) .
  • X-ray Crystallography : Resolve conformational details, as shown for structurally related pyrazole-thiazole derivatives .

Advanced Computational Analysis

Q. Q3. How can molecular docking predict potential biological targets for this compound?

  • Target Selection : Prioritize enzymes with pyrazole/thiazole-binding pockets (e.g., cyclooxygenase-2, kinases) based on structural analogs .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT/B3LYP/6-31G*) and assign partial charges. Validate with co-crystallized ligands (RMSD <2.0 Å) .
  • Key Interactions : Look for hydrogen bonds with catalytic residues (e.g., Ser530 in COX-2) and π-π stacking with phenyl groups .

Advanced Data Contradiction Resolution

Q. Q4. How to resolve discrepancies between experimental and computational spectral data?

  • Case Example : If experimental ¹H NMR shows unexpected splitting for the thiazole-CH₃, compare with DFT-calculated chemical shifts (GIAO method). Deviations may arise from solvent effects or crystal packing .
  • Mitigation : Re-crystallize the compound and re-acquire NMR in deuterated DMSO to minimize solvent artifacts. Cross-validate with 2D NMR (COSY, HSQC) .

Advanced Functional Group Reactivity

Q. Q5. What strategies stabilize the ester group during hydrolysis for derivative synthesis?

  • Controlled Hydrolysis : Use NaOH/EtOH at 0–5°C to selectively hydrolyze the ester to a carboxylic acid without cleaving the amide bond. Monitor pH to avoid over-hydrolysis .
  • Alternative Routes : Protect the amide with a Boc group before hydrolysis, then deprotect with TFA .

Advanced Biological Assay Design

Q. Q6. How to design assays for evaluating anti-inflammatory activity?

  • In Vitro Models : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with celecoxib (COX-2 inhibitor) as a positive control .
  • Dose Optimization : Test 1–100 µM concentrations. Pre-treat cells for 1 hr before LPS stimulation. Include cytotoxicity assays (MTT) to rule out false positives .

Advanced Structure-Activity Relationship (SAR)

Q. Q7. How do substituents on the phenyl ring affect bioactivity?

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the para position to enhance electron deficiency, improving binding to hydrophobic pockets (e.g., COX-2) .
  • Steric Effects : Ortho-substituents may reduce activity due to steric hindrance, as seen in pyrazole analogs . Validate via comparative docking and IC₅₀ assays .

Advanced Scale-Up Challenges

Q. Q8. What are critical factors for scaling up the synthesis while maintaining yield?

  • Reagent Efficiency : Replace POCl₃ with safer coupling agents (e.g., EDC/HOBt) for amide bond formation in aqueous ethanol .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. For final product, recrystallize from ethanol/water (7:3) .

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